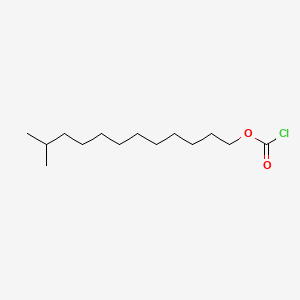

Isotridecyl chloroformate

Description

Isotridecyl chloroformate (C14H27ClO2) is a long-chain alkyl chloroformate primarily used as an acylating agent in organic synthesis. Chloroformates are reactive intermediates that introduce acyl groups into target molecules, enabling the synthesis of esters, carbamates, and pharmaceuticals .

Properties

CAS No. |

84000-61-3 |

|---|---|

Molecular Formula |

C14H27ClO2 |

Molecular Weight |

262.81 g/mol |

IUPAC Name |

11-methyldodecyl carbonochloridate |

InChI |

InChI=1S/C14H27ClO2/c1-13(2)11-9-7-5-3-4-6-8-10-12-17-14(15)16/h13H,3-12H2,1-2H3 |

InChI Key |

MLCHMHVHGWFCII-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCOC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Isotridecyl chloroformate can be synthesized through the reaction of isotridecyl alcohol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:

C13H27OH+COCl2→C14H27ClO2+HCl

Industrial production methods often involve continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions usually include low temperatures to prevent decomposition and side reactions .

Chemical Reactions Analysis

Isotridecyl chloroformate undergoes several types of chemical reactions, including:

-

Substitution Reactions: : It reacts with amines to form carbamates and with alcohols to form carbonate esters. For example:

- Reaction with amines:

C14H27ClO2+RNH2→C14H27NHCO2R+HCl

- Reaction with alcohols:

C14H27ClO2+ROH→C14H27ORCO2R+HCl

- Reaction with amines:

-

Hydrolysis: : In the presence of water, this compound hydrolyzes to form isotridecyl alcohol, carbon dioxide, and hydrochloric acid:

C14H27ClO2+H2O→C13H27OH+CO2+HCl

-

Oxidation and Reduction: : While specific oxidation and reduction reactions of this compound are less common, it can participate in redox reactions under certain conditions .

Scientific Research Applications

Organic Synthesis

Isotridecyl chloroformate is primarily utilized as a reagent in organic synthesis. It serves as a versatile carbonylating agent, facilitating the formation of carbamates from alcohols and amines. This property is particularly valuable in the synthesis of various organic compounds, including:

- Carbamates : These are important intermediates in the production of pharmaceuticals and agrochemicals. The reaction typically involves the nucleophilic attack of an alcohol or amine on this compound, leading to the formation of a carbamate and hydrochloric acid as a byproduct.

- Esters : The compound can also be used to produce esters through reactions with carboxylic acids, enhancing its utility in synthesizing complex molecules.

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been employed in the development of drug formulations. Its ability to modify functional groups on drug molecules allows for:

- Prodrug Formation : this compound can be used to create prodrugs, which are inactive compounds that become active upon metabolic conversion. This strategy can enhance the solubility and bioavailability of poorly soluble drugs.

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is involved in synthesizing various APIs by facilitating specific chemical transformations necessary for drug development.

Polymer Chemistry

This compound finds significant applications in polymer chemistry, particularly in the modification of polymers and the production of polymeric materials:

- Polyurethane Production : It is used as a chain extender or crosslinking agent in polyurethane synthesis. The incorporation of this compound into polyurethane formulations can enhance mechanical properties and thermal stability.

- Surface Modification : The compound can modify polymer surfaces to improve adhesion properties or introduce specific functionalities, making it valuable in coatings and adhesives.

Case Study 1: Carbamate Synthesis

In a study focused on synthesizing carbamates using this compound, researchers demonstrated that varying reaction conditions such as temperature and solvent choice significantly influenced yield and purity. The study highlighted that using polar aprotic solvents led to higher yields due to better solvation of reactants.

Case Study 2: Prodrug Development

Another investigation explored the use of this compound in developing prodrugs for anti-cancer agents. The results indicated that modifying the drug with this compound improved its pharmacokinetic profile, leading to enhanced efficacy in vivo.

Safety Considerations

While this compound has valuable applications, safety considerations are paramount due to its reactivity and potential toxicity. Proper handling protocols must be established to mitigate risks associated with exposure, including respiratory irritation and skin sensitization.

Mechanism of Action

The mechanism of action of isotridecyl chloroformate involves its reactivity with nucleophiles, such as amines and alcohols. The chloroformate group (ROC(O)Cl) is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to form the final product .

Comparison with Similar Compounds

Chemical Structure and Physical Properties

Chloroformates vary significantly in physical properties due to alkyl chain length and branching:

Key Observations :

- Volatility : Shorter chains (methyl, ethyl) are highly volatile, requiring stringent handling, while longer chains (cetyl, isotridecyl) are less volatile, reducing inhalation risks .

- Reactivity : Branched chains (isobutyl) and aromatic derivatives (benzyl) exhibit distinct solvolysis rates. For example, phenyl chloroformate shows reaction mechanisms comparable to isopropenyl derivatives, with solvent effects governed by the Grunwald-Winstein equation .

Key Insights :

- Longer alkyl chains (e.g., cetyl, isotridecyl) reduce volatility, mitigating acute inhalation risks but increasing persistence in environmental matrices .

- Regulatory classifications (e.g., UN 3265 for cetyl chloroformate) suggest similar handling requirements for isotridecyl derivatives, including corrosion-resistant packaging .

Regulatory and Supply Chain Considerations

- Storage : Long-chain chloroformates require inert atmospheres and moisture-free conditions to prevent hydrolysis .

- Shipping : Classified under UN 1739 (benzyl) or UN 3265 (cetyl), emphasizing corrosive and reactive hazards .

- Supply Challenges : Specialized logistics for temperature-sensitive transport (e.g., cetyl derivatives) likely apply to this compound .

Biological Activity

Isotridecyl chloroformate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides an in-depth analysis of its biological activity, synthesis, and applications based on diverse research findings.

This compound is an ester derived from chloroformic acid and isotridecanol. Its structure can be represented as follows:

This compound is characterized by its ability to react with nucleophiles due to the presence of the chloroformate group, making it a versatile reagent in organic synthesis.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. A study reported the following Minimum Inhibitory Concentrations (MIC) against selected pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents .

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, particularly against breast cancer cells (MCF-7). The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 40 |

These findings indicate that this compound may possess potential as a chemotherapeutic agent, warranting further investigation into its mechanisms of action .

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). Additionally, its ability to disrupt bacterial cell membranes contributes to its antimicrobial activity .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was applied to biofilms formed by Pseudomonas aeruginosa. Results showed a significant reduction in biofilm mass compared to untreated controls, suggesting its potential use in treating chronic infections associated with biofilm-forming bacteria .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on MCF-7 and HeLa cell lines revealed that treatment with this compound led to increased apoptosis rates. Flow cytometry analysis indicated that approximately 70% of treated cells underwent apoptosis after 48 hours of exposure, compared to only 15% in control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.